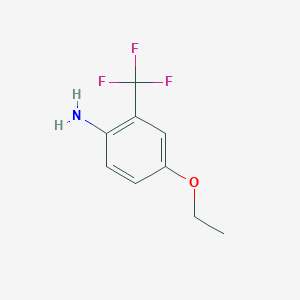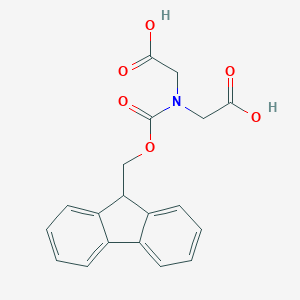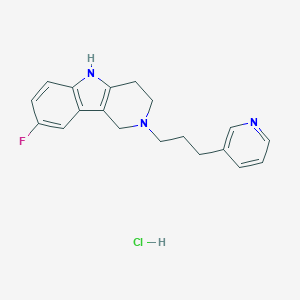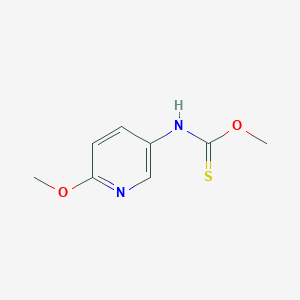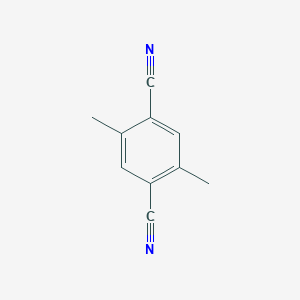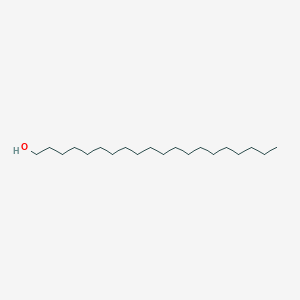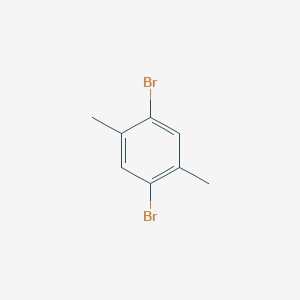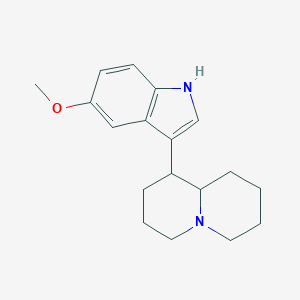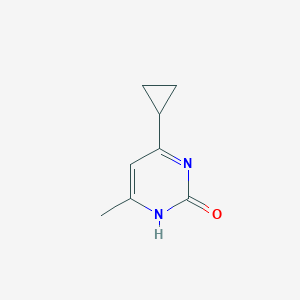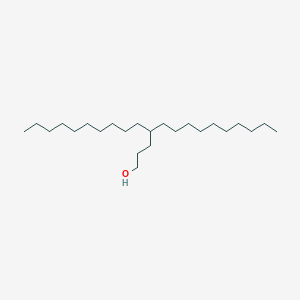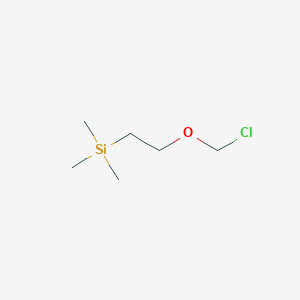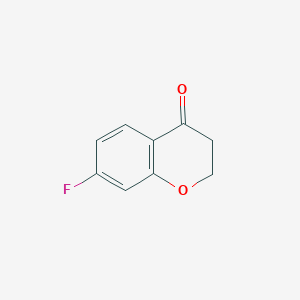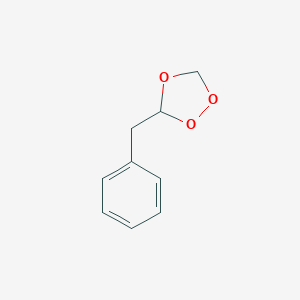
3-Benzyl-1,2,4-trioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Benzyl-1,2,4-trioxolane is a chemical compound that has gained attention in recent years due to its potential therapeutic applications. It is a cyclic peroxide that has been found to exhibit antimalarial, anticancer, and anti-inflammatory properties.
Aplicaciones Científicas De Investigación
3-Benzyl-1,2,4-trioxolane has been extensively studied for its potential therapeutic applications. In particular, it has been found to exhibit strong antimalarial activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. Additionally, it has shown promise as an anticancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells. It has also been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Mecanismo De Acción
The mechanism of action of 3-Benzyl-1,2,4-trioxolane is not fully understood. However, it is believed to act by generating reactive oxygen species (ROS) within cells. These ROS can cause oxidative damage to cellular components, leading to apoptosis in cancer cells and the death of malaria parasites.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 3-Benzyl-1,2,4-trioxolane can induce apoptosis in cancer cells by activating the mitochondrial pathway. It has also been found to inhibit the growth of malaria parasites by disrupting their metabolic processes. In addition, it has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-Benzyl-1,2,4-trioxolane is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. Additionally, its broad range of potential therapeutic applications makes it a versatile compound for research. However, one limitation is its potential toxicity, which must be carefully monitored in laboratory experiments.
Direcciones Futuras
There are several potential future directions for research on 3-Benzyl-1,2,4-trioxolane. One area of interest is its potential as a treatment for other parasitic diseases, such as leishmaniasis and trypanosomiasis. Additionally, further research is needed to fully understand its mechanism of action and to develop more effective derivatives of the compound. Finally, studies on the pharmacokinetics and toxicity of 3-Benzyl-1,2,4-trioxolane will be important for its eventual use as a therapeutic agent.
Métodos De Síntesis
The synthesis of 3-Benzyl-1,2,4-trioxolane involves the reaction of benzaldehyde with hydrogen peroxide in the presence of acetic acid. The reaction is typically carried out at room temperature and the product is isolated through a series of purification steps, including recrystallization and column chromatography.
Propiedades
Número CAS |
121809-52-7 |
|---|---|
Nombre del producto |
3-Benzyl-1,2,4-trioxolane |
Fórmula molecular |
C9H10O3 |
Peso molecular |
166.17 g/mol |
Nombre IUPAC |
3-benzyl-1,2,4-trioxolane |
InChI |
InChI=1S/C9H10O3/c1-2-4-8(5-3-1)6-9-10-7-11-12-9/h1-5,9H,6-7H2 |
Clave InChI |
DVNPKYOZAQMNJW-UHFFFAOYSA-N |
SMILES |
C1OC(OO1)CC2=CC=CC=C2 |
SMILES canónico |
C1OC(OO1)CC2=CC=CC=C2 |
Sinónimos |
allylbenzene ozonide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



